molecular formula C11H14O2 B172784 Ethyl 2,3-dimethylbenzoate CAS No. 104175-24-8

Ethyl 2,3-dimethylbenzoate

Cat. No. B172784
M. Wt: 178.23 g/mol
InChI Key: YPZCBIBAAUBMLB-UHFFFAOYSA-N
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Description

Ethyl 2,3-dimethylbenzoate is a versatile building block that can be used as a reagent or in the synthesis of complex compounds . It is also an intermediate in synthesizing various research chemicals and useful scaffolds .


Molecular Structure Analysis

The molecular formula of Ethyl 2,3-dimethylbenzoate is C11H14O2 . The molecular weight is 178.23 g/mol . The InChIKey, a unique identifier for chemical substances, is YPZCBIBAAUBMLB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2,3-dimethylbenzoate has a molecular weight of 178.23 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 3 rotatable bonds .

Scientific Research Applications

Application

These compounds are used in the synthesis of novel benzamide compounds .

Method of Application

The benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Results

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Ester Chemistry

Application

Ethyl 2,3-dimethylbenzoate, as an ester, can be involved in a variety of chemical reactions typical for this group of compounds .

Method of Application

Esters can be synthesized from carboxylic acids, acid chlorides, and acid anhydrides . They can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .

Results

The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .

Synthesis of Complex Compounds

Application

Ethyl 2,3-dimethylbenzoate can be used as a versatile building block in the synthesis of complex compounds .

Method of Application

This compound can serve as a reagent or intermediate in the synthesis of various research chemicals and useful scaffolds .

Results

The specific results would depend on the particular synthesis pathway and target compound .

Flavor and Fragrance Industry

Application

Ethyl 2,3-dimethylbenzoate, like many esters, could potentially be used in the flavor and fragrance industry .

Method of Application

Esters are often used to impart specific flavors or scents to products. The exact method of application would depend on the specific product formulation .

Results

The use of esters in this industry can result in a wide range of flavors and fragrances, contributing to the sensory qualities of various consumer products .

Spectroscopic Analysis

Application

Ethyl 2,3-dimethylbenzoate could be used in spectroscopic analysis, such as NMR spectroscopy .

Method of Application

In NMR spectroscopy, the compound could be used to study the splitting or coupling patterns of the hydrogen atoms in the molecule .

Results

The results of such an analysis could provide valuable information about the structure and properties of the compound .

Pharmaceutical Testing

Application

Ethyl 2,3-dimethylbenzoate could be used for pharmaceutical testing .

Method of Application

This compound could serve as a reagent or intermediate in the synthesis of various research chemicals and useful scaffolds .

Results

The specific results would depend on the particular synthesis pathway and target compound .

properties

IUPAC Name

ethyl 2,3-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11(12)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZCBIBAAUBMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dimethylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ME Hoque, S Dey, MMM Hassan, J Chaturvedi, S Guria… - tetrahedron-chem.com
All commercially available chemicals were used as received unless otherwise indicated. Pinacolborane (HBpin) and bis (pinacolato) diboron (B2pin2) were procured from Sigma-Aldrich…
Number of citations: 0 www.tetrahedron-chem.com

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